SAR103168 was developed by Sanofi-Aventis, a global biopharmaceutical company. The compound is primarily classified under the category of pharmacological agents, specifically focusing on its role as a receptor antagonist. This classification is crucial as it defines its mechanism of action and potential therapeutic uses.
The synthesis of SAR103168 involves several steps typical of organic chemistry processes. While detailed proprietary methods are often not publicly disclosed, the general approach includes:
The synthetic route must be optimized for yield and scalability, considering both economic and environmental factors.
The molecular structure of SAR103168 can be represented by its chemical formula, which typically includes multiple functional groups that contribute to its biological activity. The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into:
Data from these analyses inform modifications that can enhance efficacy or reduce side effects.
SAR103168 undergoes various chemical reactions that are critical for its activity. These reactions include:
Understanding these reactions is essential for predicting the compound's behavior in biological systems and optimizing its therapeutic profile.
The mechanism of action for SAR103168 involves selective inhibition of specific receptor pathways. This inhibition leads to:
Data from pharmacological studies help elucidate these mechanisms, providing a clearer picture of how SAR103168 exerts its effects at the molecular level.
SAR103168 exhibits several notable physical and chemical properties:
Analyses such as thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) may be used to assess these properties quantitatively.
SAR103168 has potential applications in various scientific fields:
Hematological malignancies, particularly acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), present significant treatment challenges due to their molecular heterogeneity and frequent development of therapeutic resistance. Conventional approaches—chemotherapy, radiation, and stem cell transplantation—often yield suboptimal outcomes in relapsed/refractory cases. The emergence of kinase inhibitors has transformed treatment paradigms by targeting specific oncogenic drivers. Imatinib, a BCR-Abl inhibitor, demonstrated unprecedented efficacy in chronic myeloid leukemia (CML), validating tyrosine kinases as therapeutic targets [7]. However, AML remains problematic due to its complex clonal architecture and activation of compensatory signaling pathways.
Multi-kinase inhibitors represent an evolution beyond single-target agents by simultaneously disrupting multiple oncogenic pathways. This approach addresses tumor heterogeneity and reduces the likelihood of resistance through redundant pathway activation. Drugs like dasatinib (targeting BCR-Abl and Src family kinases) and sunitinib (inhibiting VEGFR, PDGFR, and c-KIT) exemplify this strategy [8]. Despite these advances, gaps persist in treating AML with high-risk cytogenetic features or prior treatment failure. The therapeutic landscape remains characterized by:
Table 1: Evolution of Kinase Inhibitors in Hematological Malignancies
Compound | Primary Targets | Key Limitations | Clinical Applications |
---|---|---|---|
Imatinib | BCR-Abl | Resistance via T315I mutation | CML, Ph+ ALL |
Dasatinib | BCR-Abl, Src family | Pleural effusions, cytopenias | Imatinib-resistant CML |
Sunitinib | VEGFR, PDGFR, c-KIT | Off-target toxicity, fatigue | RCC, GIST |
SAR103168 (investigational) | Src family, BCR-Abl, VEGFR1/2, FGFR | Pharmacokinetic variability | Refractory AML/MDS (Phase I) |
SAR103168 emerged from systematic efforts to overcome limitations of existing kinase inhibitors. Designed as a pyrido[2,3-d]pyrimidine derivative, it simultaneously targets multiple kinase families critical in leukemogenesis: Src family kinases (SFK), BCR-Abl, angiogenic receptors (VEGFR1/2, Tie2), and growth factor receptors (PDGFR, FGFR1/3, EGFR) [8]. This broad targeting was strategically chosen to address three key challenges:
Preclinical studies revealed SAR103168’s nanomolar potency against SFK (IC₅₀ = 0.65 ± 0.02 nM), exceeding first-generation inhibitors. It inhibited >85% of primary AML patient samples, including those with poor-risk cytogenetic abnormalities (chromosome 7 abnormalities, complex karyotypes) typically resistant to conventional therapies [8]. Mechanistically, it disrupted phosphorylation cascades in Src downstream effectors (PYK2, p130CAS, FAK) and STAT5—a critical node in leukemic cell survival. Crucially, activity was independent of FLT3 status, suggesting applicability across molecular AML subtypes [8].
Table 2: SAR103168's Kinase Inhibition Profile
Kinase Family | Specific Targets | IC₅₀ Range (nM) | Functional Consequences |
---|---|---|---|
Src family | Src, Lyn, Fyn, Lck | 0.65–3.2 | Blocks proliferation/survival signals |
Angiogenic RTKs | VEGFR1/2, Tie2 | 4.8–12.7 | Disrupts leukemic niche support |
Growth factor RTKs | PDGFRβ, FGFR1/3 | 8.9–15.3 | Inhibits stroma-mediated resistance |
Nuclear kinases | ABL1, ABL2 | 2.1–4.5 | Targets BCR-Abl signaling nodes |
In vivo models demonstrated compelling anti-leukemic effects. Subcutaneous AML xenografts (KG1, EOL-1 cells) showed tumor regression at 10 mg/kg/day dosing, with correlative phosphoproteomics confirming target engagement in SFK and STAT5 pathways [8]. Synergy with cytarabine occurred at low doses, suggesting potential combination strategies to reduce chemotherapy exposure. These findings positioned SAR103168 as a promising candidate for refractory leukemias, leading to Phase I clinical evaluation (NCT00981240) in relapsed/refractory AML/MDS [2].
Despite promising preclinical data, clinical development faced challenges. The Phase I trial employed intravenous dosing (1.2–14.4 mg/m²/day for 5 days every 2 weeks) but was discontinued after 30 patients due to high pharmacokinetic variability. Plasma concentrations declined biphasically with a 3.32–5.46 hour half-life and >99.3% protein binding, complicating dose optimization [8]. Nevertheless, SAR103168 exemplifies rational multi-kinase inhibitor design for complex hematologic malignancies, providing insights for future agent development.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5